1-(4-Chloro-3-nitrobenzenesulfonyl)-4-methylpiperidine
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Overview
Description
1-(4-Chloro-3-nitrobenzenesulfonyl)-4-methylpiperidine is an organic compound that features a piperidine ring substituted with a 4-chloro-3-nitrobenzenesulfonyl group
Preparation Methods
The synthesis of 1-(4-Chloro-3-nitrobenzenesulfonyl)-4-methylpiperidine typically involves the reaction of 4-chloro-3-nitrobenzenesulfonyl chloride with 4-methylpiperidine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to optimize yield and efficiency .
Chemical Reactions Analysis
1-(4-Chloro-3-nitrobenzenesulfonyl)-4-methylpiperidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro and sulfonyl groups.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution reactions
Common reagents used in these reactions include iron, hydrochloric acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Chloro-3-nitrobenzenesulfonyl)-4-methylpiperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including its effects on cellular pathways.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the context of its ability to inhibit certain biological pathways .
Mechanism of Action
The mechanism of action of 1-(4-Chloro-3-nitrobenzenesulfonyl)-4-methylpiperidine involves its interaction with specific molecular targets. The compound is known to inhibit the mitogen-activated protein kinase (MAPK) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways. These pathways are crucial for various cellular processes, including inflammation and cell proliferation .
Comparison with Similar Compounds
1-(4-Chloro-3-nitrobenzenesulfonyl)-4-methylpiperidine can be compared to similar compounds such as:
3-Nitrochlorobenzene: Another nitro-substituted chlorobenzene, but with different reactivity and applications.
4-Chloro-3-nitrobenzenesulfonyl chloride: A precursor in the synthesis of the target compound, with distinct chemical properties
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
IUPAC Name |
1-(4-chloro-3-nitrophenyl)sulfonyl-4-methylpiperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O4S/c1-9-4-6-14(7-5-9)20(18,19)10-2-3-11(13)12(8-10)15(16)17/h2-3,8-9H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWCCGUDKOSKNHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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